molecular formula C6H9ClF2O2 B2533782 Ethyl 4-chloro-3,3-difluorobutanoate CAS No. 2138411-53-5

Ethyl 4-chloro-3,3-difluorobutanoate

Cat. No.: B2533782
CAS No.: 2138411-53-5
M. Wt: 186.58
InChI Key: ZWTTYVQTFNGJQS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3,3-difluorobutanoate (CAS No: See COA

Properties

IUPAC Name

ethyl 4-chloro-3,3-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2/c1-2-11-5(10)3-6(8,9)4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTTYVQTFNGJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3,3-difluorobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3,3-difluorobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3,3-difluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • Ethyl 4-chloro-3,3-difluorobutanoate can serve as a building block in the synthesis of bioactive compounds. For example, it has been utilized in the synthesis of inhibitors for enzymes such as BACE1 and BACE2, which are implicated in Alzheimer's disease .
  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds derived from this compound exhibit antimicrobial properties. This is particularly relevant in the development of new antibiotics or antifungal agents.
  • Drug Development :
    • The compound's ability to modify biological activity through its halogen substituents makes it a valuable candidate in drug development, especially for targeting specific receptors or pathways in disease mechanisms .

Agrochemical Applications

  • Pesticide Development :
    • This compound's unique reactivity profile allows for its use in developing novel pesticides. The incorporation of fluorine can enhance the potency and selectivity of agrochemicals against pests while minimizing environmental impact.
  • Herbicide Formulations :
    • Similar compounds have been explored for their potential as herbicides due to their ability to disrupt plant growth pathways. This compound may offer similar benefits in selective herbicide formulations .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

Synthetic Route Conditions Yield
Reaction with SF4/HF10 hours at controlled temperatureUp to 71% preparative yield
Deoxofluorination of keto estersOptimized conditions with HFHigh yields reported

Case Studies

  • Fluorination Processes :
    • A study investigated the semi-industrial fluorination of keto esters using sulfur tetrafluoride (SF4). The results indicated that this compound could be synthesized efficiently under optimized conditions, showcasing its potential for large-scale applications .
  • Biological Activity Assessment :
    • Research on related compounds demonstrated significant biological activity against various targets, suggesting that this compound could similarly exhibit promising pharmacological effects .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3,3-difluorobutanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chloro and fluorine atoms on the butanoate backbone influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-Chloro-3,3-difluorobutanoate

  • Molecular Formula : C₆H₉ClF₂O₂ (identical to the target compound).
  • Substituents : Chlorine at C2, fluorine at C3.
  • Key Differences: The positional isomerism (Cl at C2 vs. C4) alters electronic distribution and steric effects.

Ethyl 3-Amino-4,4-difluorobutanoate

  • Molecular Formula: C₆H₁₁F₂NO₂.
  • Substituents: Amino (-NH₂) at C3, fluorine at C4.
  • Key Differences: The amino group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or ethanol). The absence of chlorine reduces electrophilicity, making this compound more suited for peptide coupling or as a building block in bioactive molecules .

Ethyl 4-(3-Chlorophenyl)-3-oxobutanoate

  • Molecular Formula : C₁₂H₁₃ClO₃.
  • Substituents : 3-Chlorophenyl group at C4, ketone (oxo) at C3.
  • The oxo group enables keto-enol tautomerism, broadening its utility in condensation reactions (e.g., Knorr quinoline synthesis) .

Ethyl 4-Chloro-3-hydroxybutanoate

  • Molecular Formula : C₆H₁₁ClO₃.
  • Substituents : Hydroxyl (-OH) at C3, chlorine at C4.
  • Key Differences :
    • The hydroxyl group facilitates hydrogen bonding, increasing boiling point and solubility in protic solvents.
    • Higher susceptibility to oxidation or ester hydrolysis compared to the difluoro analogue .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Ethyl 4-chloro-3,3-difluorobutanoate C₆H₉ClF₂O₂ 186.58 Cl (C4), F (C3,3) High electrophilicity; pharmaceutical intermediates
Ethyl 2-chloro-3,3-difluorobutanoate C₆H₉ClF₂O₂ 186.58 Cl (C2), F (C3,3) Positional isomer; altered reactivity in acylations
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ 175.15 NH₂ (C3), F (C4,4) Enhanced solubility; peptide synthesis
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate C₁₂H₁₃ClO₃ 240.68 Cl-Ph (C4), oxo (C3) Keto-enol tautomerism; materials science
Ethyl 4-chloro-3-hydroxybutanoate C₆H₁₁ClO₃ 166.60 Cl (C4), OH (C3) Hydrogen bonding; prone to hydrolysis

Biological Activity

Ethyl 4-chloro-3,3-difluorobutanoate (ECD) is a compound of growing interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with ECD, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and the presence of both chlorine and fluorine atoms, which contribute to its reactivity and biological properties. The synthesis of ECD typically involves the fluorination of ethyl acetoacetate or related compounds under controlled conditions to achieve the desired substitution pattern.

Synthesis Example:
A common method for synthesizing ECD involves the use of sulfur tetrafluoride (SF4) in a semi-industrial setting. The reaction conditions are optimized to ensure high yields while minimizing side reactions. For instance, the ratio of SF4 to keto ester can significantly influence the selectivity and yield of the desired product .

The biological activity of ECD can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that ECD may act as an inhibitor for certain enzymes involved in metabolic pathways. Specifically, compounds similar to ECD have shown inhibitory activity against enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis .

Case Studies

  • Inhibition of Enzymatic Activity :
    A study demonstrated that derivatives of ECD exhibited significant inhibition against specific serine/threonine kinases. The IC50 values for these interactions were reported in the nanomolar range, indicating potent inhibitory effects .
  • Antimicrobial Properties :
    Research has also indicated that ECD possesses antimicrobial properties. In vitro assays showed that ECD could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Chiral Synthesis Applications :
    The compound has been utilized as a chiral building block in asymmetric synthesis processes. For example, recombinant Escherichia coli expressing specific reductases has been employed to convert ECD into more complex molecules with high enantiomeric excess . This application highlights its significance in pharmaceutical chemistry.

Data Tables

Biological Activity Target IC50 Value (nM) Notes
Enzyme InhibitionSerine/Threonine Kinase145Potent inhibitor
Antimicrobial ActivityVarious Bacterial StrainsVariesEffective against Gram-positive
Chiral SynthesisCarbonyl Reductase>90% yieldHigh enantiomeric excess achieved

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-chloro-3,3-difluorobutanoate, and how can reaction conditions be tailored to improve yield?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, halogenated esters like ethyl 4-chloro-3-oxobutanoate may undergo fluorination using agents like SF₄ or DAST (diethylaminosulfur trifluoride). Reaction optimization should focus on controlling temperature (e.g., 0–5°C to minimize side reactions) and solvent polarity (e.g., THF or DCM) to stabilize intermediates . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. How can structural characterization techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in the stereochemistry of this compound?

  • Single-crystal X-ray diffraction is definitive for determining bond angles, dihedral angles, and spatial arrangements. For instance, in related fluorinated esters, X-ray studies revealed dihedral angles between aromatic and heterocyclic groups (e.g., 59.8° and 33.3° for pyrazole rings), confirming steric effects from chlorine and fluorine substituents . NMR (¹H, ¹³C, ¹⁹F) complements this by identifying coupling patterns (e.g., J values for vicinal fluorines) and verifying regiochemistry .

Q. What analytical methods are most effective for quantifying impurities in this compound?

  • Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used. A C18 column and mobile phase of acetonitrile/water (70:30 v/v) can separate halogenated byproducts. GC-MS is also effective for volatile impurities, with electron ionization (EI) providing fragmentation patterns to identify contaminants like unreacted chloroacetoacetate precursors .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • The electron-withdrawing nature of fluorine increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the 3,3-difluoro group can reduce accessibility. Computational studies (DFT) on similar esters show that fluorine's inductive effect lowers the LUMO energy of the carbonyl by ~1.2 eV, enhancing reactivity despite steric constraints . Contrast this with non-fluorinated analogs, where slower reaction kinetics are observed .

Q. What strategies address structural disorder in X-ray crystallography data for fluorinated esters, and how does this impact structural interpretation?

  • Disorder in ethyl or halogen substituents (e.g., site-occupancy factors of 0.71/0.29 in related compounds) can be modeled using split-atom refinement in software like SHELXL. For example, in a study of a bis-pyrazole ester, two orientations of disordered ethyl groups were resolved, revealing intermolecular C–H⋯O interactions that stabilize the crystal lattice . Refinement with restraints (e.g., SIMU, DELU) ensures realistic thermal parameters .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be reconciled?

  • Contradictions may arise from dynamic effects (e.g., rotamers) or solvent interactions. For instance, in IR, the carbonyl stretch (C=O) at ~1740 cm⁻¹ may split due to rotational isomerism, while NMR might show averaged signals. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze rotamers, revealing distinct peaks for each conformation . DFT calculations (e.g., Gaussian) can simulate spectra to match experimental data .

Methodological Guidance

Designing experiments to probe the hydrolytic stability of this compound under physiological conditions:

  • Conduct pH-dependent hydrolysis studies (pH 2–10) at 37°C, monitoring degradation via LC-MS. Use pseudo-first-order kinetics to calculate half-lives. Fluorine’s electronegativity typically reduces hydrolysis rates; compare with non-fluorinated analogs (e.g., ethyl 4-chloro-3-hydroxybutanoate, which hydrolyzes 3× faster at pH 7.4) .

Evaluating catalytic systems for cross-coupling reactions involving this compound:

  • Test palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings with aryl boronic acids. Optimize ligand-to-metal ratios (e.g., 1:1 to 1:4) and solvent systems (e.g., DMF/H₂O). Monitor reaction progress via TLC (hexane/ethyl acetate = 2:3, Rf ≈ 0.8) . Fluorine’s ortho effect may necessitate higher catalyst loading (5–10 mol%) compared to non-fluorinated substrates .

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